

Ethyl 2-Amino-2-Butenoate: Structural Dynamics, Synthesis, and Applications

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Compound of Interest

Compound Name: Ethyl 2-amino-2-butenoate

CAS No.: 3222-57-9

Cat. No.: B13739441

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Content Type: Technical Guide Audience: Drug Development Professionals, Synthetic Chemists, and Peptide Scientists Focus: Structural integrity, synthesis of dehydroamino acid intermediates, and reactivity profiles.

Executive Summary & Structural Definition

Ethyl 2-amino-2-butenoate (also known as Ethyl

-aminocrotonate or Ethyl dehydrobutyrine) is a critical

-unsaturated amino acid ester used primarily as an intermediate in the synthesis of non-proteinogenic amino acids and bioactive peptides (e.g., lanthipeptides).

Unlike its regioisomer Ethyl 3-aminocrotonate (the stable Hantzsch ester precursor used in calcium channel blocker synthesis), the 2-amino isomer represents a dehydroamino acid moiety. It is chemically distinct due to its propensity for imine-enamine tautomerism and its role as a Michael acceptor when N-protected.

Structural Disambiguation

To ensure experimental precision, researchers must distinguish between the two primary isomers:

Feature	Ethyl 2-amino-2-butenate (Target)	Ethyl 3-aminocrotonate (Common Isomer)
Structure		
Amino Position	Alpha (, C2)	Beta (, C3)
Class	Dehydroamino acid ester	-Enamino ester
Primary Use	Peptide modification, Chiral hydrogenation	Hantzsch DHP synthesis
Stability	Low (Tautomerizes to imine if N-unsubstituted)	High (Stabilized by conjugation)

Chemical Structure and Properties[1][2][3][4][5][6]

Tautomerism and Stability

The free base of **ethyl 2-amino-2-butenate** exists in a dynamic equilibrium between the enamine form (2-amino-2-butenate) and the imine form (ethyl 2-iminobutyrate).

- **Imine Form (Thermodynamic Favorability):** In the absence of N-acylation, the imine form () is generally favored due to the lack of stabilizing conjugation present in the -amino isomer.
- **Enamine Form (Trapped State):** The enamine form is stabilized by N-acylation (e.g., N-acetyl, N-Boc). These N-protected derivatives (N-acyl-dehydrobutyrines) are stable solids used in peptide synthesis.

E/Z Isomerism

The double bond at the C2-C3 position gives rise to E (trans) and Z (cis) isomers.

- Z-Isomer: Often the kinetic product during dehydration of threonine derivatives.
- E-Isomer: Thermodynamically more stable in certain N-protected forms; crucial for the biological activity of thiopeptide antibiotics (e.g., vioprolides).

Physical Properties (Predicted for Free Base)

- Molecular Formula:
- Molecular Weight: 129.16 g/mol
- Boiling Point: ~160–165 °C (decomposes/polymerizes)
- Density: ~1.02 g/cm³
- Solubility: Soluble in DCM, EtOAc, Ethanol; sparingly soluble in water.

Synthesis Protocols

Method A: Dehydration of Threonine Ethyl Ester (Standard Protocol)

This method is preferred for generating N-protected derivatives (e.g., N-Boc-ethyl 2-amino-2-butenate) to avoid tautomerization.

Reagents: N-Boc-Threonine Ethyl Ester, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), CuCl (Copper(I) chloride).

Step-by-Step Protocol:

- Preparation: Dissolve N-Boc-Threonine ethyl ester (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.
- Activation: Add EDC (11 mmol) to the solution.
- Elimination: Add CuCl (0.3 mmol) as a catalyst. The copper salt facilitates the -elimination of water.

- Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC for the disappearance of the starting alcohol.
- Workup: Wash the organic layer with 1N HCl, saturated _____, and brine.
- Purification: Dry over _____, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
- Yield: Typically 70–85% of the Z-isomer.

Method B: Condensation of 2-Ketobutyrate (Imine Route)

Used for generating the free imine/enamine species in situ.

Reagents: Ethyl 2-oxobutanoate, Ammonium Acetate, Ethanol.

Step-by-Step Protocol:

- Dissolve ethyl 2-oxobutanoate (10 mmol) in ethanol (30 mL).
- Add ammonium acetate (50 mmol, 5 eq) to drive the equilibrium.
- Reflux for 2 hours with a Dean-Stark trap if possible to remove water.
- Note: Upon isolation, this yields primarily Ethyl 2-iminobutyrate, which can be trapped with electrophiles or reduced immediately.

Reactivity and Applications

Asymmetric Hydrogenation

Ethyl 2-amino-2-butenate derivatives are substrates for Rhodium-catalyzed asymmetric hydrogenation to produce chiral

-aminobutyric acid (Abu), a non-proteinogenic amino acid used in drug design.

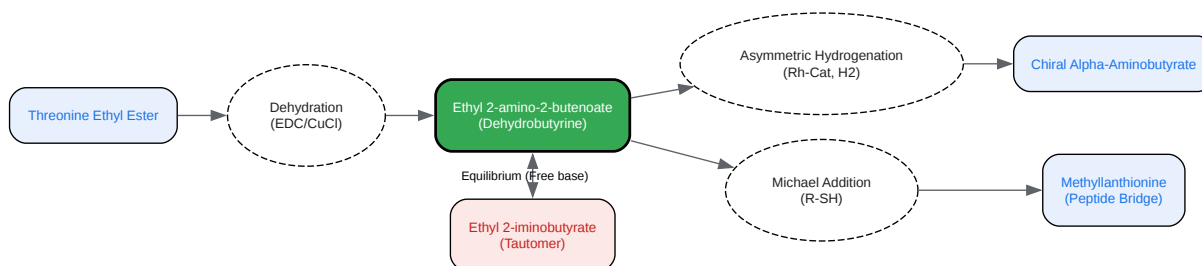
- Catalyst: [Rh(COD)(Diphosphine)]BF₄
- Conditions:
(5–10 bar), MeOH, RT.
- Outcome: >95% ee of L- or D-Abu, depending on the ligand.

Peptide Macrocyclization (Lanthipeptides)

In the biosynthesis and synthesis of lanthipeptides (e.g., Nisin), the dehydrobutyrine residue acts as a Michael acceptor.[1] A cysteine thiol group attacks the

-carbon of the **ethyl 2-amino-2-butenate** moiety to form a thioether bridge (methylanthionine), cyclizing the peptide.

Visualizing the Reactivity Pathways



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Figure 1: Synthesis and reactivity network of **Ethyl 2-amino-2-butenate**. The central node represents the enamine form, which exists in equilibrium with the imine or reacts via hydrogenation and Michael addition.

Quantitative Properties Table

Property	Value / Characteristic	Notes
CAS Number	3222-57-9 (Generic)	often conflated with 3-amino isomer; verify structure.
Molecular Weight	129.16 g/mol	
Appearance	Colorless oil (Imine) / White solid (N-Acyl)	Free base oxidizes rapidly.
Boiling Point	65–70 °C at 15 mmHg	Estimated for the imine tautomer.
UV Absorption	~240 nm	Characteristic of -unsaturated esters.
pKa (Conjugate Acid)	~6.5	Less basic than saturated amines due to conjugation.

References

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